molecular formula C12H6ClN5O2 B5700100 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide

Cat. No. B5700100
M. Wt: 287.66 g/mol
InChI Key: CICNAWVEVBEDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring, a benzoxadiazole ring, and a chlorophenyl group.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the progression of cancer, inflammation, and microbial infections. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide in lab experiments include its unique structure and properties, which make it a versatile compound for studying various biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide. One area of interest is its potential use in combination with other compounds for the treatment of cancer, inflammation, and microbial infections. Another area of interest is its potential use in the development of new drugs for the treatment of neurological disorders. Further research is also needed to fully understand its mechanism of action and to optimize its properties for use in various applications.
Conclusion:
In conclusion, 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is a unique and versatile chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for use in various applications.

Synthesis Methods

The synthesis method of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. The 2-chlorobenzohydrazide is then reacted with 2-nitrobenzaldehyde to form the corresponding Schiff base, which is cyclized with triethyl orthoformate to form the triazole ring. The resulting compound is then oxidized with hydrogen peroxide to form the final product.

Scientific Research Applications

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been extensively used in scientific research due to its unique structure and properties. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-(2-chlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O2/c13-7-3-1-2-4-9(7)17-14-12-10(18(17)19)6-5-8-11(12)16-20-15-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICNAWVEVBEDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium

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